

2-Methylpiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylpiperidine**

Cat. No.: **B094953**

[Get Quote](#)

Introduction

2-Methylpiperidine, also known as α -pipecoline, is a versatile heterocyclic secondary amine. Its piperidine ring, substituted with a methyl group at the second position, makes it a crucial building block in the synthesis of a wide array of chemical entities, from pharmaceuticals to agrochemicals.^[1] This guide provides an in-depth overview of its chemical and physical properties, safety information, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Identification

CAS Number: 109-05-7^[2]

Molecular Formula: C₆H₁₃N^{[3][4]}

Synonyms: 2-Pipecoline, α -Pipecoline^{[1][5]}

Physicochemical Data

The physical and chemical properties of **2-Methylpiperidine** are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of **2-Methylpiperidine**

Property	Value	Source(s)
Molecular Weight	99.17 g/mol	[3]
Appearance	Colorless to light yellow liquid	[1][6]
Odor	Pepper-like aroma	[3][7]
Boiling Point	117-119 °C	[1][3][7]
Melting Point	-4 to -5 °C	[6][7]
Density	0.844 g/mL at 25 °C	[1][5][7]
Refractive Index	n _{20/D} 1.445 - 1.447	[1][5]
Solubility	Soluble in water	[3][6]
Flash Point	10 °C (50 °F) - closed cup	[5]
Vapor Pressure	16.4 mmHg at 25°C	[6]

Table 2: Computed Properties of **2-Methylpiperidine**

Property	Value	Source(s)
XLogP3	1.1	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Topological Polar Surface Area	12 Å ²	[3]
Heavy Atom Count	7	[3]
Complexity	52.1	[3]

Applications in Synthesis

2-Methylpiperidine is a valuable reactant in various organic syntheses. Its applications include:

- **C-2 Arylation:** It serves as a reactant for the C-2 arylation of piperidines through directed transition metal-catalyzed sp³ C-H activation.[6][7]
- **Synthesis of Heterocycles:** It is used in the synthesis of azepan-4-ones and 2-aminobenzoxazoles.[5]
- **Pharmaceutical Scaffolds:** It is a building block for corticotropin-releasing factor receptor type 1 antagonists and gefitinib analogues with anti-tumor activity.[5] The piperidine scaffold is prominent in numerous FDA-approved drugs for conditions affecting the central nervous system, as well as for cancer and infectious diseases.[8]
- **Chiral Synthesis:** The enantiomers of **2-Methylpiperidine** are utilized in the synthesis of homochiral trans-2,6-dialkyl piperidines.[9]

Experimental Protocols

While a plethora of reactions utilize **2-Methylpiperidine**, a representative protocol for its use in N-alkylation to form a quaternary ammonium salt is detailed below. This type of reaction is fundamental in modifying the structure and properties of piperidine-based compounds.

Experimental Protocol: N-Phenacylation of **2-Methylpiperidine**

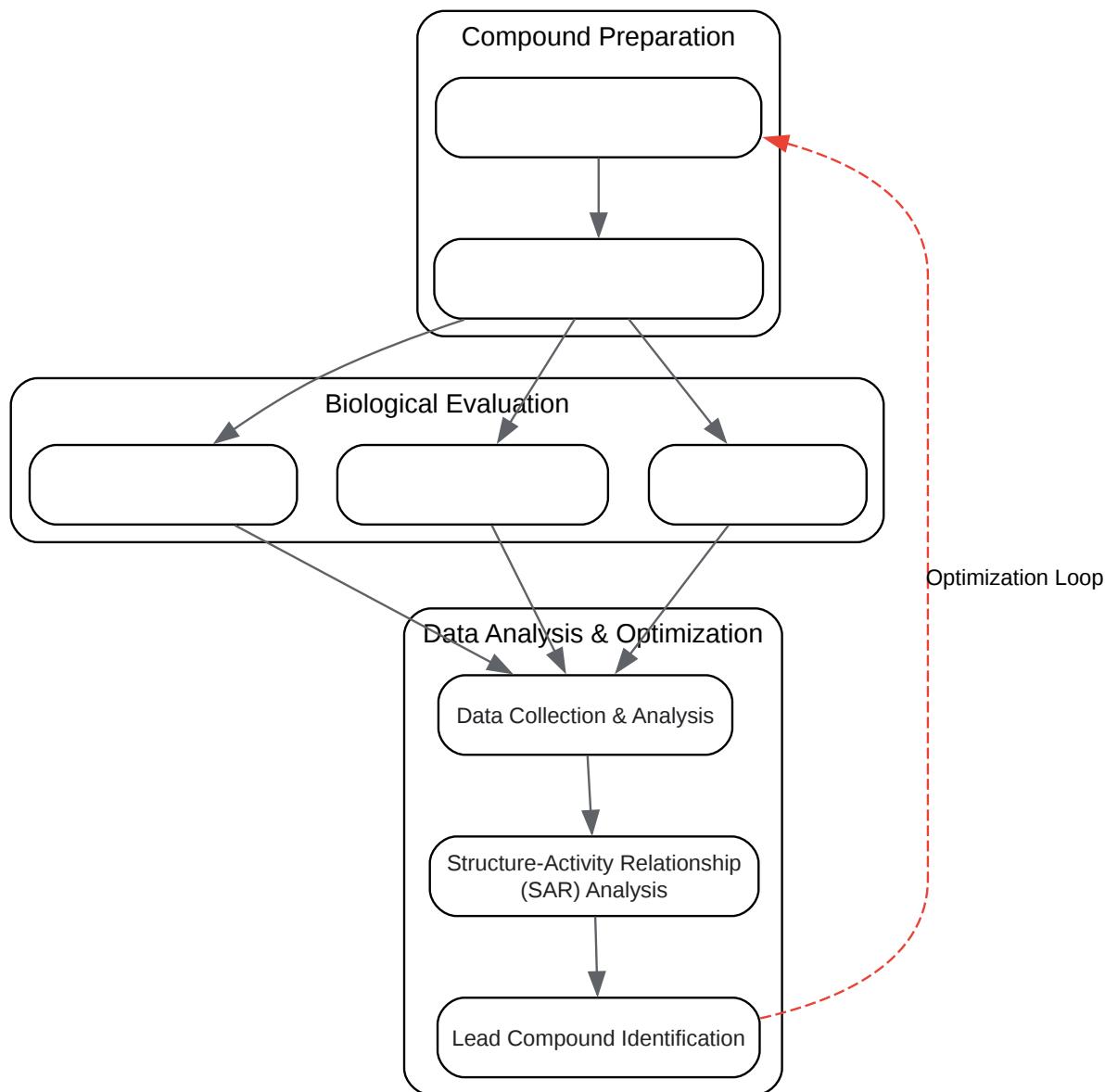
This protocol is adapted from a general procedure for the phenacylation of N-methylpiperidines.[10]

Objective: To synthesize N-phenacyl-2-methylpiperidinium bromide.

Materials:

- **2-Methylpiperidine**
- α-Bromoacetophenone
- Acetonitrile (anhydrous)
- Diethyl ether (anhydrous)

Procedure:


- In a clean, dry round-bottom flask, dissolve **2-methylpiperidine** (1.0 equivalent) in anhydrous acetonitrile.
- To this solution, add α -bromoacetophenone (1.0 equivalent).
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Allow the reaction to proceed for an extended period (e.g., 1 week) to ensure completion.[\[10\]](#)
- Upon completion, remove the acetonitrile under reduced pressure (in *vacuo*).
- The resulting crude product, a quaternary ammonium salt, is then washed with anhydrous diethyl ether to remove any unreacted starting materials.
- The purified N-phenacyl-2-methylpiperidinium bromide can be collected by filtration and dried.

Characterization: The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and determine the ratio of diastereomers formed, and Infrared (IR) spectroscopy to identify the carbonyl absorption of the phenacyl group.[\[10\]](#)

Biological Activity and Signaling Pathways

The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including analgesic, antimicrobial, and cytotoxic properties.[\[11\]](#)[\[12\]](#) The biological effects are often mediated through interactions with specific protein targets, such as G-protein coupled receptors (GPCRs).[\[11\]](#)[\[13\]](#) For instance, many piperidine-based analgesics interact with the opioid receptor signaling pathway.[\[11\]](#)

While a specific signaling pathway directly initiated by **2-Methylpiperidine** is not extensively documented in the provided search results, a general workflow for evaluating the biological activity of piperidine derivatives can be conceptualized. This workflow illustrates the logical progression from synthesis to the identification of a lead compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the development of drugs based on **2-Methylpiperidine**.

Safety Information

2-Methylpiperidine is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification:

- Flammable Liquids: Highly flammable liquid and vapor.[3][5]
- Acute Toxicity (Oral): Harmful if swallowed.[3]
- Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3][14]
- Serious Eye Damage/Eye Irritation: Causes serious eye damage.[3]

Precautionary Measures:

- Keep away from heat, sparks, open flames, and hot surfaces.[15]
- Wear protective gloves, protective clothing, eye protection, and face protection.[15]
- Use only in a well-ventilated area.[15]
- Store in a locked, well-ventilated place. Keep the container tightly closed.[15]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methylpiperidine [webbook.nist.gov]
- 3. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-甲基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]

- 7. 2-Methylpiperidine | 109-05-7 [chemicalbook.com]
- 8. (R)-2-Methylpiperidine | 1722-95-8 | Benchchem [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. clinmedkaz.org [clinmedkaz.org]
- 13. benchchem.com [benchchem.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [2-Methylpiperidine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094953#2-methylpiperidine-cas-number-and-properties\]](https://www.benchchem.com/product/b094953#2-methylpiperidine-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com